N-[3-(4-chlorophenyl)-2-methyl-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]urea
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Overview
Description
N-[3-(4-chlorophenyl)-2-methyl-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]urea is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine derivatives. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. The presence of the chlorophenyl group and the pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine scaffold contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-chlorophenyl)-2-methyl-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]urea typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the condensation of 4-chlorobenzaldehyde with ethyl acetoacetate to form the corresponding chalcone. This intermediate is then cyclized with hydrazine hydrate to yield the pyrazole derivative. The pyrazole is further reacted with 2-aminopyridine under acidic conditions to form the pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine core. Finally, the urea moiety is introduced through a reaction with isocyanate under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure the reproducibility of the desired compound .
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-chlorophenyl)-2-methyl-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-[3-(4-chlorophenyl)-2-methyl-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a kinase inhibitor, particularly in cancer research.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and inflammatory conditions.
Industry: Used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[3-(4-chlorophenyl)-2-methyl-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]urea involves its interaction with specific molecular targets, primarily kinases. The compound binds to the ATP-binding site of kinases, inhibiting their activity. This inhibition disrupts the signaling pathways that are essential for cell proliferation and survival, leading to the induction of apoptosis in cancer cells. The molecular docking studies have shown that the compound forms hydrogen bonds with key amino acid residues in the active site of the kinase .
Comparison with Similar Compounds
Similar Compounds
- Pyrazolo[3,4-d]pyrimidine derivatives
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives
- Thioglycoside derivatives
Uniqueness
N-[3-(4-chlorophenyl)-2-methyl-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]urea is unique due to its specific structural features, such as the chlorophenyl group and the pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine scaffold. These features contribute to its potent kinase inhibitory activity and its potential as a therapeutic agent .
Properties
Molecular Formula |
C17H13ClN6O2 |
---|---|
Molecular Weight |
368.8 g/mol |
IUPAC Name |
[5-(4-chlorophenyl)-4-methyl-10-oxo-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-11-yl]urea |
InChI |
InChI=1S/C17H13ClN6O2/c1-9-14(10-2-4-11(18)5-3-10)15-20-8-12-13(24(15)21-9)6-7-23(16(12)25)22-17(19)26/h2-8H,1H3,(H3,19,22,26) |
InChI Key |
KUYSUNRAVGVFCS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C3=C(C=NC2=C1C4=CC=C(C=C4)Cl)C(=O)N(C=C3)NC(=O)N |
Origin of Product |
United States |
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